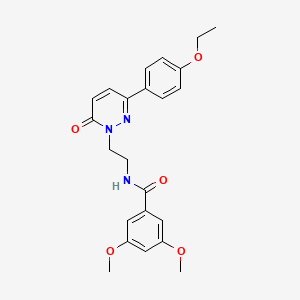
N-(2-(3-(4-乙氧苯基)-6-氧代吡啶-1(6H)-基)乙基)-3,5-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include the use of protective groups, Friedel–Crafts reactions, and cyclization techniques. For instance, Mizuno et al. (2006) described the efficient synthesis of related metabolites through the use of methanesulfonyl as a protective group and the Krohnke reaction for cyclization, leading to high-yield production of novel compounds (M. Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure can be characterized through techniques such as single crystal X-ray diffraction and DFT calculations. Karabulut et al. (2014) demonstrated the analysis of a similar compound's structure, highlighting the effects of intermolecular interactions on molecular geometry and the importance of dimerization and crystal packing in determining the dihedral angles and rotational conformation of aromatic rings (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure can lead to various products depending on the conditions. Kurihara et al. (1980) explored reactions leading to the synthesis of pyrrolo[1,2-a]quinazoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (T. Kurihara et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in various environments. Analysis through techniques like X-ray diffraction provides insights into the crystalline structure, which is crucial for the material's application in solid-state devices.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are vital for the application of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide in synthesis and drug development. Studies such as those by Lempert-Sréter et al. (1983) provide a basis for understanding the reactivity and potential applications of similar compounds (M. Lempert-Sréter et al., 1983).
References
- (M. Mizuno et al., 2006)
- (Sedat Karabulut et al., 2014)
- (T. Kurihara et al., 1980)
- (M. Lempert-Sréter et al., 1983)
科学研究应用
用于肾素-血管紧张素系统II受体的放射示踪剂开发:
- 已对放射标记的非肽类肾素-血管紧张素系统II拮抗剂进行研究,包括结构类似于“N-(2-(3-(4-乙氧基苯基)-6-氧代吡啶-1(6H)-基)乙基)-3,5-二甲氧基苯甲酰胺”用于成像肾素-血管紧张素系统II,AT1受体的化合物。这一发展对于理解心血管疾病并开发靶向治疗至关重要(Hamill et al., 1996)。
抗菌和抗真菌应用:
- 已合成一系列具有类似化学结构的化合物,并对它们进行了抗菌活性测试,针对各种细菌菌株,以及对真菌的抑制作用。这些发现对于开发新的微生物疾病治疗方法具有重要意义(Desai et al., 2013)。
神经保护性能:
- 研究已确定与“N-(2-(3-(4-乙氧基苯基)-6-氧代吡啶-1(6H)-基)乙基)-3,5-二甲氧基苯甲酰胺”相关的化合物具有抗氧化、抗炎和神经保护性能。这些化合物在减少神经氧化损伤方面具有潜在应用(Hur et al., 2013)。
治疗神经系统疾病的潜力:
- 已评估了一些相关化合物对抑制特定酶的能力,表明它们在治疗像阿尔茨海默病这样的神经系统疾病中的潜在用途(Dundar et al., 2019)。
抗氧化活性:
- 对与问题化学结构密切相关的吡啶二氮杂苯衍生物的研究显示出有希望的抗氧化性能。这些化合物在开发新的抗氧化疗法方面可能具有重要意义(Mateev et al., 2022)。
作用机制
安全和危害
属性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNOPDAPVVJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)
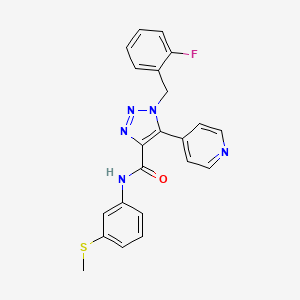
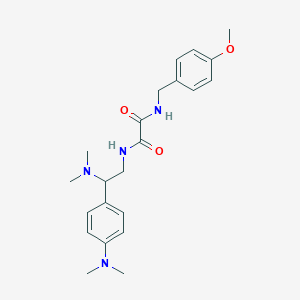
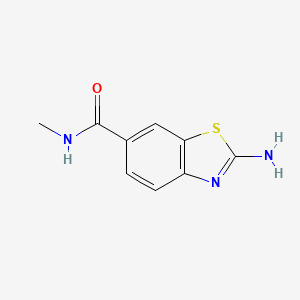
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
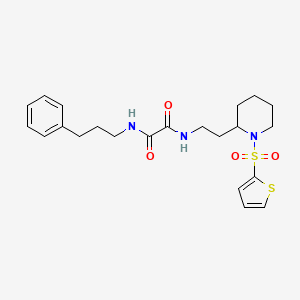
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)